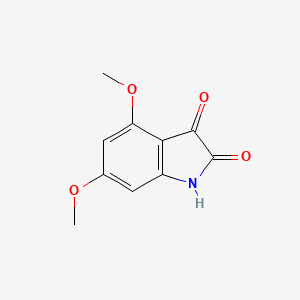
Raffinose undecaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Raffinose undecaacetate is a derivative of raffinose, a trisaccharide composed of galactose, glucose, and fructose. The compound is formed by the acetylation of all hydroxyl groups in raffinose, resulting in a molecule with the chemical formula C40H54O27 . This acetylation significantly alters the physical and chemical properties of the original sugar, making it a valuable compound for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Raffinose undecaacetate can be synthesized by acetylating raffinose using acetic anhydride in the presence of a catalyst such as dimethylaminopyridine (DMAP). The reaction typically occurs in a solvent like dry pyridine under an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the reaction . The general reaction conditions are as follows:
Raffinose pentahydrate: 2 g (3.4 mmol)
Acetic anhydride: 6 ml (63.5 mmol)
DMAP: 41 mg (0.3 mmol)
Solvent: Dry pyridine (20 ml)
Atmosphere: Inert (nitrogen)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors with precise temperature and pressure controls.
化学反应分析
Types of Reactions
Raffinose undecaacetate primarily undergoes substitution reactions due to the presence of multiple acetyl groups. These reactions can include:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the original hydroxyl groups of raffinose.
Transesterification: The acetyl groups can be exchanged with other ester groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions.
Transesterification: Requires alcohols and a catalyst, such as an acid or base.
Major Products
Hydrolysis: Yields raffinose and acetic acid.
Transesterification: Produces various esters depending on the alcohol used.
科学研究应用
Raffinose undecaacetate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
作用机制
The mechanism of action of raffinose undecaacetate involves its interaction with various molecular targets and pathways. The acetyl groups can influence the compound’s solubility, stability, and reactivity, making it useful in different applications. For example, in biological systems, the acetyl groups can affect the compound’s interaction with enzymes and other proteins, potentially altering metabolic pathways .
相似化合物的比较
Raffinose undecaacetate can be compared with other acetylated sugars and oligosaccharides:
Sucrose octaacetate: Another acetylated sugar with similar properties but fewer acetyl groups.
Stachyose tetraacetate: A related compound with a different sugar backbone and fewer acetyl groups.
Galactose pentaacetate: A simpler acetylated sugar with only one sugar unit.
These compounds share some chemical properties with this compound but differ in their specific applications and reactivity due to variations in their structures and the number of acetyl groups .
属性
CAS 编号 |
6424-12-0 |
|---|---|
分子式 |
C40H54O27 |
分子量 |
966.8 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-16(41)52-12-27-30(56-19(4)44)33(59-22(7)47)35(61-24(9)49)38(64-27)54-13-28-31(57-20(5)45)34(60-23(8)48)36(62-25(10)50)39(65-28)67-40(15-55-18(3)43)37(63-26(11)51)32(58-21(6)46)29(66-40)14-53-17(2)42/h27-39H,12-15H2,1-11H3/t27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38?,39?,40+/m1/s1 |
InChI 键 |
YFYHLVDRBNRNPU-PWIBTGTPSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence that Raffinose Undecaacetate taste perception is genetically influenced?
A1: Research using congenic mouse strains, specifically a congenic quartet comprising SWR/J, B6.SW, C57BL/6J, and SW.B6 mice, has demonstrated that the Soa locus plays a significant role in the avoidance behavior towards this compound. [] This suggests a genetic basis for the perception and response to this specific bitter compound. The study showed that strains with the Soa taster allele exhibited greater avoidance of this compound compared to strains with the Soa non-taster allele. []
Q2: Are there other bitter compounds whose taste perception is influenced by the Soa locus?
A2: Yes, research indicates that the Soa locus influences the avoidance behavior not only for this compound but also for other bitter compounds such as Sucrose Octaacetate, Glucose Pentaacetate, and Brucine. [] This suggests a broader influence of the Soa locus on the perception of a subset of bitter substances. Interestingly, the study also found that the Soa locus did not influence the avoidance of acetic acid, highlighting its specificity for certain bitter compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)




![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)



